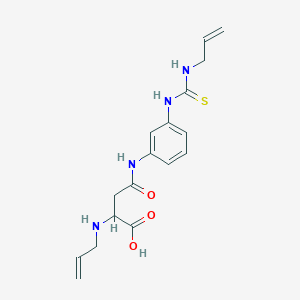![molecular formula C13H14N4O2 B3008906 N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415524-15-9](/img/structure/B3008906.png)
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of pyrazine carboxamides and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide. One potential area of research is the development of new analogs of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide that exhibit improved solubility and pharmacological activity. Another area of research is the investigation of the potential use of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 6-methylpyrazine-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction results in the formation of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide as a white solid.
Eigenschaften
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-14-8-11(17-9)12(18)16-7-10-4-3-5-15-13(10)19-2/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJYENSMJCFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)
![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)


![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

